2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol
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Overview
Description
2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol is a complex organic compound that features a phenol group and a dicyclohexylphosphanyl group
Preparation Methods
The synthesis of 2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Chemical Reactions Analysis
2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
This compound has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol in catalytic processes involves its role as a ligand. The dicyclohexylphosphanyl group coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
Similar compounds include other phosphine ligands like triphenylphosphine and CyJohnPhos. Compared to these, 2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol offers unique steric and electronic properties due to its bulky dicyclohexyl groups and extended aromatic system . This makes it particularly effective in certain catalytic applications where traditional ligands may not perform as well.
Properties
Molecular Formula |
C42H43OP |
---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol |
InChI |
InChI=1S/C42H43OP/c43-41-23-9-7-21-39(41)36-16-12-15-35(30-36)34-14-11-13-33(29-34)31-25-27-32(28-26-31)40-22-8-10-24-42(40)44(37-17-3-1-4-18-37)38-19-5-2-6-20-38/h7-16,21-30,37-38,43H,1-6,17-20H2 |
InChI Key |
DUTBLKFTVPXVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)C5=CC(=CC=C5)C6=CC(=CC=C6)C7=CC=CC=C7O |
Origin of Product |
United States |
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